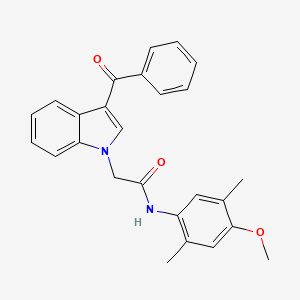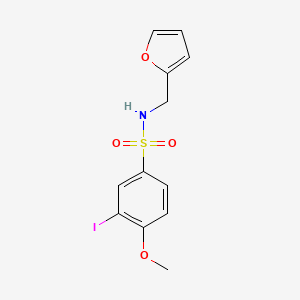
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide
Übersicht
Beschreibung
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. The compound is known for its ability to modulate a specific receptor in the brain, which has implications for the treatment of various neurological disorders. In
Wirkmechanismus
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. The exact mechanism by which this occurs is not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound can improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide in lab experiments is its ability to selectively modulate the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation on various cellular processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor modulators. Another area of research is the investigation of the compound's effects on other cellular processes, such as autophagy and protein folding. Additionally, the compound's potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease, is an area of interest for future research.
In conclusion, this compound is a synthetic compound that has potential applications in biomedical research. The compound's ability to selectively modulate the sigma-1 receptor has implications for the study of various cellular processes and the treatment of neurological disorders. Ongoing research in this field will continue to shed light on the compound's mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been studied for its potential use in biomedical research. The compound has been shown to bind to and modulate the activity of the sigma-1 receptor, which is a chaperone protein that regulates the function of other proteins in the cell. This receptor is involved in various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release.
Eigenschaften
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-14-24(31-3)18(2)13-22(17)27-25(29)16-28-15-21(20-11-7-8-12-23(20)28)26(30)19-9-5-4-6-10-19/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASLHFFVTVFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,2-bis(phenylsulfonyl)vinyl]-4-methylpiperidine](/img/structure/B4196218.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4196224.png)

![N-[4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4196247.png)

![2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4196261.png)
![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)
![5-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4196279.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4196289.png)
![4-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4196299.png)
![3-(benzylsulfonyl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196315.png)
